[(Tert-butylcarbamoyl)amino](phenyl)acetic acid
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Overview
Description
(Tert-butylcarbamoyl)aminoacetic acid is a compound that features a tert-butylcarbamoyl group attached to an amino group, which is further connected to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butylcarbamoyl)aminoacetic acid typically involves the protection of amino groups using tert-butyl carbamates. One common method is the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid, which can then be further reacted with phenylacetic acid derivatives to yield the desired compound .
Industrial Production Methods
Industrial production of (Tert-butylcarbamoyl)aminoacetic acid may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(Tert-butylcarbamoyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butylcarbamoyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(Tert-butylcarbamoyl)aminoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Tert-butylcarbamoyl)aminoacetic acid involves its interaction with specific molecular targets. The tert-butylcarbamoyl group can act as a protecting group for amino acids, allowing for selective reactions in peptide synthesis. The phenylacetic acid moiety can interact with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a different amino acid moiety.
N-tert-Butoxycarbonyl-glycine: Another Boc-protected amino acid with a simpler structure.
N-tert-Butoxycarbonyl-L-tryptophan: Contains an indole ring, making it more complex and with different properties.
Uniqueness
(Tert-butylcarbamoyl)aminoacetic acid is unique due to its combination of a tert-butylcarbamoyl group and a phenylacetic acid moiety. This combination allows for specific interactions and reactions that are not possible with simpler Boc-protected amino acids .
Properties
IUPAC Name |
2-(tert-butylcarbamoylamino)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)15-12(18)14-10(11(16)17)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVGXLXAWXEJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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